An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate (CAS: 147291-66-5)
An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate (CAS: 147291-66-5)
Introduction
Tert-Butyl 3-aminobenzylcarbamate, identified by the CAS number 147291-66-5, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary aromatic amine (aniline) and a Boc-protected aminomethyl group, making it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for scientists and professionals in the field.
Physicochemical and Spectroscopic Data
The fundamental properties of tert-Butyl 3-aminobenzylcarbamate are summarized below. The compound is typically a white to light yellow crystalline solid at room temperature.[1][2]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 147291-66-5 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1][3] |
| Physical Form | White to light yellow powder/crystal | [1] |
| Melting Point | 48.0 to 56.0 °C | [1] |
| Boiling Point | 386.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.31 ± 0.46 (Predicted) | [1] |
| Storage | 2–8 °C, under inert atmosphere | [1][4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation. While a complete set of experimental spectra is not universally published, the following ¹H NMR data is available.
| Type | Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H) | [1] |
| ¹³C NMR | Experimental data not readily available in the searched literature. Expected signals would include those for the tert-butyl group (~28 ppm), the Boc carbonyl (~156 ppm), the benzylic CH₂ (~45 ppm), and aromatic carbons (115-140 ppm). | |
| Mass Spec / IR | Experimental data not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for the synthesis of tert-Butyl 3-aminobenzylcarbamate and its subsequent use in the development of therapeutic agents are outlined below.
Protocol 1: Synthesis of tert-Butyl 3-aminobenzylcarbamate
This protocol details the synthesis via catalytic hydrogenation of the corresponding nitro precursor, tert-butyl 3-nitrobenzylcarbamate.[1]
Materials:
-
tert-Butyl 3-nitrobenzylcarbamate (1.0 eq)
-
Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve tert-butyl 3-nitrobenzylcarbamate (e.g., 0.69 g, 2.73 mmol) in ethanol (20 mL) in a suitable reaction flask.
-
Carefully add 10% Pd-C catalyst (e.g., 50 mg) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for approximately 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield tert-Butyl 3-aminobenzylcarbamate as the final product (Typical yield: ~98%).[1]
Protocol 2: Application in the Synthesis of Spebrutinib
This compound is a key intermediate in the synthesis of Spebrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor. It acts as a nucleophile to displace a chlorine atom on a pyrimidine ring.[5]
Materials:
-
2,4-dichloro-5-fluoropyrimidine (SPEB-001) (1.0 eq)
-
tert-Butyl 3-aminobenzylcarbamate (SPEB-002) (1.0 eq)
-
N,N-diisopropylethylamine (DIPEA)
-
Suitable aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in the chosen solvent.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution to act as a non-nucleophilic base.
-
Add tert-Butyl 3-aminobenzylcarbamate to the mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) while monitoring its progress by TLC or LC-MS.
-
Upon completion of the substitution reaction, proceed with standard aqueous workup and extraction.
-
Purify the resulting intermediate product (SPEB-003) using column chromatography. This intermediate can then be carried forward to complete the synthesis of Spebrutinib.[5]
Visualizations of Workflows and Logic
The following diagrams, generated using DOT language, illustrate key processes involving tert-Butyl 3-aminobenzylcarbamate.
Safety and Handling
This compound is intended for research and development use only.[4] Standard laboratory safety precautions should be strictly followed.
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [1] |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8 °C.[1][2][4] |
References
- 1. tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 147291-66-5|tert-Butyl 3-aminobenzylcarbamate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]




